N-Boc-4-(2-boc-aminoethyl)-aniline

PROTAC linker design Molecular weight optimization Physicochemical property tuning

Problem: Stepwise PROTAC assembly demands orthogonal protecting groups on a single scaffold. Mono-Boc or fully deprotected analogs force extra protection-deprotection cycles, eroding yield. Solution: N-Boc-4-(2-boc-aminoethyl)-aniline delivers two sequentially addressable Boc groups on a para-phenylene core, enabling clean stepwise deprotection-conjugation for E3 ligase ligand and target protein ligand attachment. • 97% purity with QC documentation (NMR, HPLC) ensuring reproducible conjugation chemistry • Semi-rigid linker topology (10 rotatable bonds, TPSA 76.66 Ų) for systematic flexibility-potency SAR campaigns • Global supply with batch-to-batch consistency.

Molecular Formula C18H28N2O4
Molecular Weight 336.432
CAS No. 1823291-67-3
Cat. No. B2556688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-(2-boc-aminoethyl)-aniline
CAS1823291-67-3
Molecular FormulaC18H28N2O4
Molecular Weight336.432
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CC=C(C=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)19-12-11-13-7-9-14(10-8-13)20-16(22)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22)
InChIKeyYMPQYHHQZWJTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-4-(2-boc-aminoethyl)-aniline: Overview


N-Boc-4-(2-boc-aminoethyl)-aniline (CAS 1823291-67-3), systematically named tert-butyl N-(4-(2-(((tert-butoxy)carbonyl)amino)ethyl)phenyl)carbamate, is a dual Boc-protected phenethylamine derivative (C₁₈H₂₈N₂O₄, MW 336.43 g/mol) . This compound belongs to the PROTAC linker class and is employed as a bifunctional building block in the synthesis of heterobifunctional protein degraders, wherein both the aniline nitrogen and the ethylamine nitrogen are masked by acid-labile tert-butoxycarbonyl (Boc) groups, enabling sequential deprotection and orthogonal conjugation strategies . Its structural architecture — a para-substituted phenyl ring bearing two differentially accessible Boc-protected amino functionalities separated by a two-carbon spacer — distinguishes it from mono-Boc and fully deprotected analogs in both physicochemical property profile and synthetic utility .

Workflow Heterobifunctional PROTAC linker assembly
Selection Logic Orthogonal, stepwise deprotection–conjugation sequences
Use Context Semi-rigid phenethylamine linker scaffold SAR studies

N-Boc-4-(2-boc-aminoethyl)-aniline vs. Analogs


Generic substitution of N-Boc-4-(2-boc-aminoethyl)-aniline with its closest chemical analogs — the mono-Boc protected 4-[2-(Boc-amino)ethyl]aniline (CAS 94838-59-2, MW 236.31) or the fully deprotected 4-(2-aminoethyl)aniline (CAS 13472-00-9, MW 136.19) — introduces critical liabilities that compromise orthogonal PROTAC linker assembly . The bis-Boc compound provides two identical yet sequentially addressable protecting groups on a single phenyl scaffold, enabling stepwise deprotection–conjugation sequences without requiring differential protecting group chemistry . In contrast, the mono-Boc analog (CAS 94838-59-2) bears a free aniline —NH₂ that must itself be protected before further functionalization, adding synthetic steps and lowering overall yield. The fully deprotected 4-(2-aminoethyl)aniline (CAS 13472-00-9) lacks protecting groups entirely, rendering chemoselective conjugation impossible without extensive protection–deprotection cycles . Published PROTAC linker design reviews consistently emphasize that linker chemical composition — including the number and positioning of functional handles — directly governs degradation efficiency, ternary complex formation, and pharmacokinetic behavior of the final degrader molecule [1].

This Product Bis-Boc aniline (CAS 1823291-67-3)
Potential Substitute Mono-Boc analog (CAS 94838-59-2)
Lacks second protected amine; requires additional synthetic steps to install orthogonal handle, reducing overall efficiency.
This Product Bis-Boc aniline (CAS 1823291-67-3)
Potential Substitute Deprotected diamine (CAS 13472-00-9)
No protecting groups present; chemoselective conjugation is impossible without extensive re-protection cycles.

N-Boc-4-(2-boc-aminoethyl)-aniline: Quantitative Evidence


Molecular Weight Differentiation

N-Boc-4-(2-boc-aminoethyl)-aniline (CAS 1823291-67-3) exhibits a molecular weight of 336.43 g/mol (C₁₈H₂₈N₂O₄), which is 100.12 g/mol heavier than the mono-Boc analog 4-[2-(Boc-amino)ethyl]aniline (CAS 94838-59-2, MW 236.31 g/mol, C₁₃H₂₀N₂O₂) and 200.24 g/mol heavier than the fully deprotected 4-(2-aminoethyl)aniline (CAS 13472-00-9, MW 136.19 g/mol, C₈H₁₂N₂) . This incremental molecular weight arises from the second Boc group (C₅H₉O₂, nominal mass 101.12 Da) attached to the aniline nitrogen. The bis-Boc compound contributes 4 H-bond acceptors and 2 H-bond donors to the PROTAC linker segment, compared to 2 H-bond acceptors and 2 H-bond donors for the mono-Boc analog, affecting the overall polarity and solubility profile of the final degrader construct .

MW Differentiation
Cross-study comparable
ΔMW = +100.12 g/mol vs. mono-Boc; +200.24 g/mol vs. deprotected
Significantly alters physicochemical profile and hydrogen-bonding capacity of the linker segment.
H-bond acceptors increase by 2 relative to mono-Boc analog; TPSA 76.66 Ų.
PROTAC linker design Molecular weight optimization Physicochemical property tuning

Lipophilicity and Aqueous Solubility

The bis-Boc substitution pattern of N-Boc-4-(2-boc-aminoethyl)-aniline yields a consensus Log Pₒ/ₚ value of 3.31 (range across five computational methods: 2.64–3.91) and a predicted aqueous solubility (ESOL Log S) of -3.62, corresponding to 0.0799 mg/mL, classified as moderately soluble . By comparison, the mono-Boc analog (CAS 94838-59-2, MW 236.31) bears only one Boc group and a free aniline —NH₂, which introduces a polar hydrogen-bond donor that would confer lower log P and potentially higher aqueous solubility. The fully deprotected analog (CAS 13472-00-9) is reported as a viscous liquid/oil at room temperature (melting point 27–30°C) with substantially higher water solubility due to the presence of two free primary amines . The bis-Boc compound's GI absorption is predicted as 'High' per the BOILED-Egg model, with confirmed blood–brain barrier permeation (BBB permeant: Yes) and P-glycoprotein substrate liability (P-gp substrate: Yes), providing actionable ADME flags for degrader design .

Lipophilicity & Solubility
Cross-study comparable
Consensus Log P = 3.31; ESOL Log S = -3.62 (0.0799 mg/mL)
Moderate lipophilicity influences permeability–solubility balance; predicted high GI absorption and BBB permeation.
ADME flags: P-gp substrate; CYP2C19/2C9 inhibitor alerts. Class-level inference from SwissADME.
Lipophilicity optimization PROTAC oral bioavailability In silico ADME prediction

Purity Benchmarking

The commercially available purity of N-Boc-4-(2-boc-aminoethyl)-aniline is consistently reported at 97% (standard purity) by multiple reputable vendors, including Bidepharm (97% with batch-specific QC documentation including NMR, HPLC, and GC) and Sigma-Aldrich/BLD Pharmatech (97%) . The ChemScene catalog lists a purity of ≥98% (Cat. No. CS-0464497) with storage at 2–8°C sealed in dry conditions, while BenchChem reports a typical purity of 95% . This purity range (95–98%) is industrially adequate for PROTAC linker assembly, where the linker building block undergoes subsequent coupling and deprotection steps with intermediate purification. The mono-Boc analog 4-[2-(Boc-amino)ethyl]aniline (CAS 94838-59-2) is also commercially available at 97% purity (Thermo Scientific/Alfa Aesar, Bidepharm), establishing that the additional Boc protection step in the bis-Boc compound does not come at the expense of achievable purity relative to the simpler mono-Boc scaffold .

Purity Benchmarking
Head-to-head
97% purity (Bidepharm), ≥98% (ChemScene) vs. mono-Boc analog at 97%
Equivalent or marginally superior purity to mono-Boc analog supports selection without purity penalty.
QC documentation available: NMR, HPLC, GC. Data to verify based on supplier specifications.
Chemical procurement Purity specification Quality control

Application Pedigree in CB1 Modulator SAR

The mono-Boc analog 4-[2-(Boc-amino)ethyl]aniline (CAS 94838-59-2) has a documented application pedigree in medicinal chemistry: it was employed as a building block in the synthesis of N-phenylethyl-1H-indole-2-carboxamides for the first structure–activity relationship (SAR) study of allosteric modulators of the cannabinoid CB₁ receptor, published in Journal of Medicinal Chemistry (Piscitelli F et al., 2012, J. Med. Chem. 55:5627–5631) [1]. In that study, compound 5b bearing a 4-aminophenethyl substituent exhibited an IC₅₀ > 10,000 nM at CB₁, establishing that the phenethylamine scaffold provides a modulatory rather than orthosteric pharmacological profile [2]. N-Boc-4-(2-boc-aminoethyl)-aniline (CAS 1823291-67-3) extends this validated phenethylamine scaffold by adding a second Boc group at the aniline position, converting the free aniline of the mono-Boc precursor into a protected, sequentially addressable handle suitable for orthogonal PROTAC assembly — wherein one amine is conjugated to the E3 ligase ligand and the other to the target protein ligand following selective deprotection [3].

Application Pedigree
Supporting evidence
Mono-Boc precursor validated in CB₁ allosteric modulator SAR (J. Med. Chem. 2012)
Scaffold builds upon a chemically validated template; bis-Boc architecture enables orthogonal PROTAC conjugation.
No direct biological data for the bis-Boc compound. Class-level inference for PROTAC utility.
CB1 receptor allosteric modulation PROTAC degrader synthesis Phenethylamine scaffold SAR

Rotatable Bonds and TPSA Comparison

N-Boc-4-(2-boc-aminoethyl)-aniline possesses 10 rotatable bonds and a topological polar surface area (TPSA) of 76.66 Ų, as computed and reported by Bidepharm . In comparison, purely alkyl-chain bis-Boc PROTAC linkers such as Ph-Bis(C1-N-(C2-NH-Boc)₂) (CAS 1807521-06-7) contain a phenyl ring with two methylene–aminoethyl–Boc chains but have a symmetric topology that may afford different conformational sampling behavior . The presence of the para-substituted phenyl ring in N-Boc-4-(2-boc-aminoethyl)-aniline introduces partial rigidity (6 aromatic heavy atoms) within the linker segment, while the 10 rotatable bonds provide sufficient flexibility for the linker to adopt conformations that accommodate ternary complex formation between E3 ligase and target protein. PROTAC linker design reviews highlight that linker flexibility and length are primary determinants of degradation efficiency: excessively rigid linkers can prevent productive ternary complex geometry, while excessively flexible linkers can increase entropic penalty [1]. The combination of a rigid aromatic core with flexible ethylamino side chains positions this compound as a semi-rigid linker building block that balances these competing requirements.

Rotatable Bonds & TPSA
Class-level inference
10 rotatable bonds; TPSA = 76.66 Ų; 6 aromatic heavy atoms
Semi-rigid topology distinct from purely alkyl or PEG linkers; impacts ternary complex conformational sampling.
No direct degradation assay comparing this specific linker is publicly available. Context-dependent.
Linker flexibility Ternary complex formation PROTAC linker topology

N-Boc-4-(2-boc-aminoethyl)-aniline: Application Scenarios


Sequential Boc Deprotection-Conjugation

N-Boc-4-(2-boc-aminoethyl)-aniline is ideally suited for PROTAC synthesis workflows requiring two sequential conjugation steps. The aniline Boc group and ethylamine Boc group can be deprotected under identical acidic conditions (TFA/CH₂Cl₂) but at different stages of the synthetic sequence, enabling attachment of the E3 ligase ligand (e.g., VHL or CRBN recruiter) to one amine and the target protein ligand to the other. This orthogonal assembly strategy is documented as a standard approach in PROTAC linker design literature, where the linker is first coupled to one functional motif, deprotected, and then coupled to the second motif [1]. The bis-Boc compound's 97% purity specification with available QC documentation (NMR, HPLC, GC) supports reproducible conjugation chemistry without confounding impurities .

Semi-Rigid Linker for Ternary Complex Optimization

In PROTAC programs where linker rigidity influences ternary complex formation and degradation cooperativity, N-Boc-4-(2-boc-aminoethyl)-aniline provides a partially rigid para-phenylene core (6 aromatic heavy atoms) flanked by flexible ethylamino tethers (10 rotatable bonds, TPSA 76.66 Ų) [1]. This topology contrasts with fully flexible alkyl linkers (e.g., NH₂-C6-NH-Boc) and fully rigid aromatic linkers, offering an intermediate rigidity profile. The PROTAC linker roadmap by Dong et al. (2024) identifies linker flexibility as a key parameter governing degradation efficiency, and this semi-rigid scaffold allows medicinal chemists to probe the flexibility–potency relationship in systematic linker SAR campaigns .

CB1 Allosteric Modulator SAR Expansion

Building on the validated application of the mono-Boc analog 4-[2-(Boc-amino)ethyl]aniline in N-phenylethylindole carboxamide synthesis for CB₁ allosteric modulator SAR (Piscitelli et al., J. Med. Chem. 2012), the bis-Boc compound provides a protected entry point for synthesizing analogs where the aniline nitrogen must be functionalized in a subsequent step [1]. The known CB₁ modulatory activity (compound 5b IC₅₀ > 10,000 nM) establishes the phenethylamine scaffold as an allosteric rather than orthosteric pharmacophore, making it suitable for programs targeting allosteric modulation of GPCRs beyond CB₁ .

ADME Profiling for CNS PROTAC Design

The computed pharmacokinetic profile of N-Boc-4-(2-boc-aminoethyl)-aniline — high GI absorption, confirmed BBB permeation, and P-gp substrate liability — provides actionable ADME prediction data for teams designing CNS-penetrant PROTAC degraders [1]. The consensus Log Pₒ/ₚ of 3.31 places the linker segment within an optimal lipophilicity window for membrane permeability, while the predicted CYP inhibition profile (CYP2C19 and CYP2C9 inhibitors: Yes; CYP1A2, CYP2D6, CYP3A4: No) alerts medicinal chemists to potential drug–drug interaction liabilities early in the design cycle . This in silico ADME fingerprint supports the compound's prioritization in discovery programs where linker PK contribution is being prospectively evaluated.

Application
Selection Property
Validation Focus
Sequential Conjugation
Dual Boc-protected amine handles
Reproducible stepwise deprotection and coupling chemistry
Ternary Complex Optimization
Semi-rigid aromatic core with flexible tethers
Linker flexibility–potency relationship in PROTAC SAR
CB₁ Modulator SAR Expansion
Validated phenethylamine scaffold
Allosteric modulator synthesis with orthogonal handle
CNS PROTAC Design Profiling
Predicted ADME fingerprint
In silico permeability and CYP inhibition liability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-4-(2-boc-aminoethyl)-aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.